Valsartan impurity I

Analytical Chemistry Mass Spectrometry Impurity Profiling

Quantifying Valsartan process impurities with tetrazole-specific methods risks misidentification of impurity I (CAS 443093-86-5), which bears a cyanobiphenyl moiety instead of a tetrazole ring. This certified reference standard resolves the gap with a distinct 43 m/z mass shift from the API for unambiguous LC-MS detection. • Enables ICH Q3A-compliant quantitation with fully characterized COA, HPLC, MS & NMR data • Validated for ANDA stability-indicating method development & forced degradation studies • Available from stock with 2-8°C cold-chain shipping for global delivery

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 443093-86-5
Cat. No. B1504128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan impurity I
CAS443093-86-5
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O
InChIInChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1
InChIKeyRPEKUWAESSKCLD-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan Impurity I: Structure & Analytical Role


Valsartan impurity I, with CAS number 443093-86-5 and also known as Valsartan Impurity 18, is a chemically defined process-related impurity of the angiotensin II receptor blocker (ARB) Valsartan . Its IUPAC name is (2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid [1]. Unlike many other Valsartan impurities, impurity I is characterized by a cyanobiphenyl moiety instead of a tetrazole ring, giving it a distinct molecular weight (392.5 g/mol) and formula (C24H28N2O3) [1][2]. This compound is not a degradation product but is specifically formed during the drug substance synthesis process [3]. It is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), and quality control (QC) applications for Valsartan drug products [4].

Process-related impurity reference standard with cyanobiphenyl moiety
Supplied with detailed characterization data for analytical method development
Supports ANDA method validation and QC batch-release workflows

Valsartan Impurity I: Why Substitution Fails


Impurities within the same drug class, such as those in Valsartan, cannot be generically substituted because their distinct chemical structures dictate unique analytical behaviors, including retention time, response factor, and mass spectrometric fragmentation [1]. Regulatory frameworks like ICH M7(R1) mandate the identification, qualification, and control of each specific impurity, with individual acceptance criteria based on toxicological thresholds [2][3]. For instance, Valsartan impurity I possesses a cyanobiphenyl group, while the API and other impurities like Impurity B (desvaleryl valsartan) contain a tetrazole moiety [4]. This structural divergence means that an HPLC method optimized for Impurity B, with a reported relative retention time (RRT) of 0.76 against Valsartan, is not guaranteed to resolve or accurately quantify impurity I [5]. Using a non-specific standard introduces unacceptable risk of misidentification, inaccurate quantification, and failure of regulatory compliance in ANDA submissions [6].

This Standard
Valsartan Impurity I (cyanobiphenyl moiety)
Distinct retention behavior; requires method-specific RRT verification
vs
Other Impurity Standard
Impurity B (tetrazole moiety, RRT 0.76)
Method optimized for tetrazole-containing impurities may not resolve cyanobiphenyl compounds
Risk
Misidentification in LC-MS
Non-specific standard use may lead to inaccurate peak assignment and quantification
Regulatory Context
ICH M7(R1) and ICH Q3A
Guidelines mandate identification and control of each specific impurity; class-level substitution not accepted

Valsartan Impurity I vs. Related Impurities


Molecular Weight vs. Valsartan API

Valsartan impurity I exhibits a distinct molecular weight of 392.5 g/mol (C24H28N2O3), which is 43 g/mol less than the Valsartan API (435.5 g/mol, C24H29N5O3) [1][2]. This quantitative difference enables unequivocal differentiation by mass spectrometry, as the base peak for the [M+H]+ ion will differ by 43 m/z units [3].

MW Differentiation
Cross-study comparable
43 m/z difference
Enables unambiguous MS peak identification against API
Based on molecular formula; 392.5 vs 435.5 g/mol
Analytical Chemistry Mass Spectrometry Impurity Profiling

Structural Difference: Absence of Tetrazole

Valsartan impurity I contains a cyanobiphenyl group, whereas the Valsartan API and several related impurities (e.g., Impurity A, B, C) feature a tetrazole ring [1][2]. This structural difference directly impacts chromatographic retention. While specific RRT data for impurity I is not available, impurities with different functional groups are known to exhibit distinct retention behaviors. For example, in one validated HPLC method, Valsartan impurity B (desvaleryl valsartan, tetrazole-containing) showed an RRT of 0.76 relative to the API, whereas impurity C (benzyl ester) exhibited an RRT of 2.97 [3]. By class-level inference, the cyanobiphenyl moiety of impurity I will confer a retention time distinct from both the API and other tetrazole-containing impurities.

Structural Moiety
Class-level inference
Cyanobiphenyl vs Tetrazole
Chromatographic retention behavior may differ from tetrazole-containing impurities
RRT data to verify for Impurity I; class reference RRT 0.76–2.97
Organic Chemistry Chromatography Regulatory Compliance

Process Impurity Standard for ANDA

Valsartan impurity I is specifically synthesized as a process impurity and is provided as a reference standard with characterization data compliant with ICH and pharmacopoeial guidelines [1][2]. Its primary procurement value is for use in method validation and quality control for Abbreviated New Drug Applications (ANDAs), where accurate identification and quantification of process-related impurities are mandatory [3]. Unlike the API or degradation products, this standard is a critical tool for demonstrating analytical method specificity for a known process-related compound, thereby mitigating the risk of regulatory deficiency letters [4].

Regulatory Application
Supporting evidence
Reference standard with characterization data
Supports method specificity demonstration for ANDA submissions
Compliant with ICH Q3A/Q3B impurity qualification guidelines
Regulatory Affairs Pharmaceutical Quality ANDA

Valsartan Impurity I Applications


LC-MS Method for Generic Valsartan ANDA

Use Valsartan impurity I as a specific reference standard to develop and validate a sensitive and selective LC-MS method for quantifying this cyanobiphenyl-containing impurity in Valsartan drug substance. The method's specificity must be demonstrated by resolving impurity I from the API and other known impurities. The quantitative difference of 43 m/z between impurity I and the API provides a clear analytical target for MS detection [1]. This directly supports the demonstration of method specificity and accuracy required in ANDA submissions [2].

Impurity Profiling & Batch Release QC

Employ a certified reference standard of Valsartan impurity I in routine QC testing to ensure batch-to-batch consistency in Valsartan drug substance manufacturing. By using this standard to generate calibration curves, analysts can accurately quantify the level of this specific process impurity, ensuring it remains below the established acceptance criteria. This is essential for compliance with ICH Q3A guidelines on reporting and qualification thresholds [3].

Stability-Indicating HPLC Method

Incorporate Valsartan impurity I into forced degradation study samples (e.g., acid, base, oxidative stress) to assess whether the analytical method is stability-indicating. This confirms that the method can adequately separate the API from this known process impurity, as well as any potential degradation products that may form under stress conditions [4]. Failure to resolve impurity I from other peaks could compromise the method's ability to accurately assess drug product stability.

Application
Selection Property
Validation Focus
LC-MS method for generic Valsartan ANDA
MS differentiation capability (43 m/z shift)
Method specificity and accuracy demonstration
Impurity profiling and batch-release QC
Quantification reference standard
ICH Q3A reporting and qualification threshold compliance
Stability-indicating HPLC method
Chromatographic resolution from API and degradants
Forced degradation peak purity assessment

Technical Documentation Hub

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